(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol
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Overview
Description
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic compound that features a unique structure combining an indene moiety with an aminophenyl and phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then reacted with 4-bromobenzyl alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substitution reagents: SOCl2, PBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)amine: Shares the indene moiety but lacks the phenylmethanol group.
(4-Aminophenyl)(phenyl)methanol: Contains the aminophenyl and phenylmethanol groups but lacks the indene structure.
(4-Hydroxyphenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic molecule with a molecular formula of C22H21NO and a molecular weight of 315.4 g/mol. Its structure features an indene-derived amine moiety alongside a phenolic alcohol, suggesting potential for diverse biological interactions and activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into three primary components:
- Phenyl group : Contributes to hydrophobic interactions and potential receptor binding.
- Amino-substituted indene structure : Imparts unique reactivity and may influence biological activity through modulation of signaling pathways.
- Hydroxymethyl group : Provides sites for hydrogen bonding, enhancing solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features to This compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The presence of the amino group suggests potential anti-inflammatory properties.
- Antioxidant Properties : The phenolic nature may contribute to antioxidant activities.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Binding to specific receptors could alter signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or cancer progression.
- Oxidative Stress Reduction : Acting as a scavenger for free radicals, thereby reducing oxidative damage in cells.
Research Findings
Recent studies have evaluated the biological activity of structurally related compounds, providing insights into the potential efficacy of This compound . Below is a summary table of notable findings:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Indole Derivatives | Contains an indole ring | Anticancer activity |
Phenolic Compounds | Hydroxymethyl group | Antioxidant properties |
Amino Phenols | Amino group on phenol | Anti-inflammatory effects |
Case Studies
- Anticancer Studies : A study assessed the antiproliferative effects of similar compounds on various cancer cell lines. Results indicated significant inhibition rates across breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines, suggesting that compounds with similar structures could also exhibit potent anticancer activity.
- Inflammation Models : In vitro assays demonstrated that derivatives with phenolic structures exhibited reduced pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
Properties
Molecular Formula |
C22H21NO |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C22H21NO/c24-22(17-5-2-1-3-6-17)18-10-12-20(13-11-18)23-21-14-9-16-7-4-8-19(16)15-21/h1-3,5-6,9-15,22-24H,4,7-8H2 |
InChI Key |
NOPHXCDIMMFVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=CC=C(C=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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